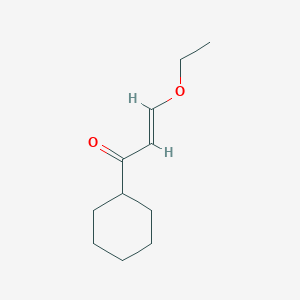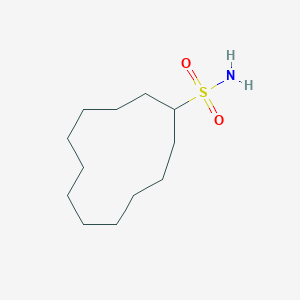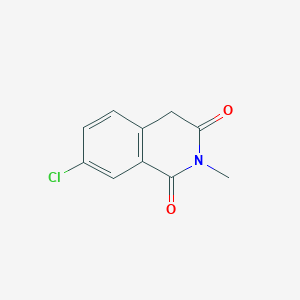
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol is a compound that belongs to the class of aminopyrazoles Aminopyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and various industrial processes The pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is a key feature of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often include solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, distillation, or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles such as halides or amines . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazoles. These products can have different chemical and biological properties, making them useful in various applications .
Scientific Research Applications
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol:
5-Amino-1-(2-hydroxyethyl)pyrazole: This compound lacks the pentyl chain, making it less hydrophobic and altering its reactivity.
Uniqueness
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the pentyl chain, which enhances its hydrophobicity and potentially its ability to interact with lipid membranes or hydrophobic pockets in proteins. This structural feature can lead to distinct biological activities and applications compared to similar compounds .
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
2-(5-amino-3-pentylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C10H19N3O/c1-2-3-4-5-9-8-10(11)13(12-9)6-7-14/h8,14H,2-7,11H2,1H3 |
InChI Key |
HEXXZFCBPCICLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN(C(=C1)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B13636971.png)




